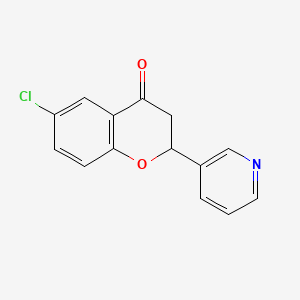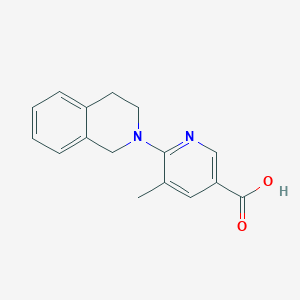
4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine is a chemical compound with the molecular formula C17H19N3 and a molecular weight of 265.35 g/mol . This compound is characterized by the presence of a naphthalene ring substituted with a pyrazole ring, which is further substituted with an isobutyl group. It is used primarily in research settings and has various applications in chemistry and biology.
Méthodes De Préparation
The synthesis of 4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with 1-isobutyl-1H-pyrazole-4-carbaldehyde under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
Applications De Recherche Scientifique
4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparaison Avec Des Composés Similaires
4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-1-amine can be compared with other similar compounds, such as:
4-(1-Isobutyl-1H-pyrazol-4-yl)methanamine: This compound has a similar pyrazole structure but with a different substitution pattern.
4-(1-Isobutyl-1H-pyrazol-4-yl)boronic acid: This compound contains a boronic acid group instead of the naphthalene ring, leading to different chemical properties and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C17H19N3 |
|---|---|
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
4-[1-(2-methylpropyl)pyrazol-4-yl]naphthalen-1-amine |
InChI |
InChI=1S/C17H19N3/c1-12(2)10-20-11-13(9-19-20)14-7-8-17(18)16-6-4-3-5-15(14)16/h3-9,11-12H,10,18H2,1-2H3 |
Clé InChI |
XBLSIYRVYBBHNC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=C(C=N1)C2=CC=C(C3=CC=CC=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B11855720.png)





![2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B11855751.png)

![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11855775.png)

![4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline](/img/structure/B11855791.png)



